

1-Boc-4-(4-Nitrophenyl)piperazine physical appearance and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Boc-4-(4-Nitrophenyl)piperazine

Cat. No.: B064658

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An In-depth Technical Guide to the Physical and Chemical Stability of **1-Boc-4-(4-Nitrophenyl)piperazine**

Abstract

This technical guide provides a comprehensive analysis of the physical properties and chemical stability of **1-Boc-4-(4-nitrophenyl)piperazine** (tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate), a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to deliver an authoritative resource for the handling, storage, and analytical assessment of this compound. We will explore its physicochemical characteristics, delve into its stability profile under various stress conditions, and provide validated protocols for its use and analysis.

Physicochemical Characterization

Understanding the fundamental physical properties of **1-Boc-4-(4-nitrophenyl)piperazine** is paramount for its effective application in a laboratory setting. These properties dictate everything from solvent selection for reactions and purification to appropriate storage conditions.

Physical Appearance and Core Data

1-Boc-4-(4-nitrophenyl)piperazine is typically supplied as a solid. While the precise color can vary depending on purity and supplier, related arylpiperazines often present as yellow crystalline powders. This coloration is characteristic of the nitrophenyl moiety.

The core structural and physical data are summarized in the table below. It is critical to note that while properties such as molecular weight are absolute, others like boiling point are often computationally predicted for specialized reagents and should be treated as estimates.

Property	Value	Source(s)
Chemical Name	tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate	[1]
Synonyms	1-Boc-4-(4-Nitrophenyl)-Piperazine	[1]
CAS Number	182618-86-6	[2]
Molecular Formula	C ₁₅ H ₂₁ N ₃ O ₄	[2]
Molecular Weight	307.34 g/mol	[1]
Physical State	Solid	
Melting Point	Data not widely reported. For reference, the un-Boc'd precursor, 1-(4-nitrophenyl)piperazine, has a melting point of 131-133 °C.	
Boiling Point	~456.6 °C (Predicted)	[3]
Density	~1.22 g/cm ³ (Predicted)	[3]

Solubility Profile

The solubility of a synthetic intermediate is a critical parameter for reaction setup, work-up, and purification. The molecular structure of **1-Boc-4-(4-nitrophenyl)piperazine**, which contains both a lipophilic Boc-group and a polar nitro group, results in a mixed solubility profile.

- **Aqueous Solubility:** The compound is poorly soluble in water. A reported value at pH 7.4 is approximately 1.9 µg/mL, confirming its hydrophobic nature.[4]
- **Organic Solubility:** Based on the properties of analogous structures, the compound is expected to be soluble in a range of common organic solvents. These include:
 - **Chlorinated Solvents:** Dichloromethane (DCM), Chloroform.
 - **Ethers:** Tetrahydrofuran (THF), 1,4-Dioxane.
 - **Polar Aprotic Solvents:** Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
 - **Alcohols:** Ethanol, Methanol.

The rationale for this solubility profile lies in the molecule's polarity. The large, nonpolar tert-butyl group and the aromatic ring favor dissolution in organic solvents, while the piperazine and nitro functionalities provide enough polarity to dissolve in polar organic media.

Chemical Stability and Degradation Profile

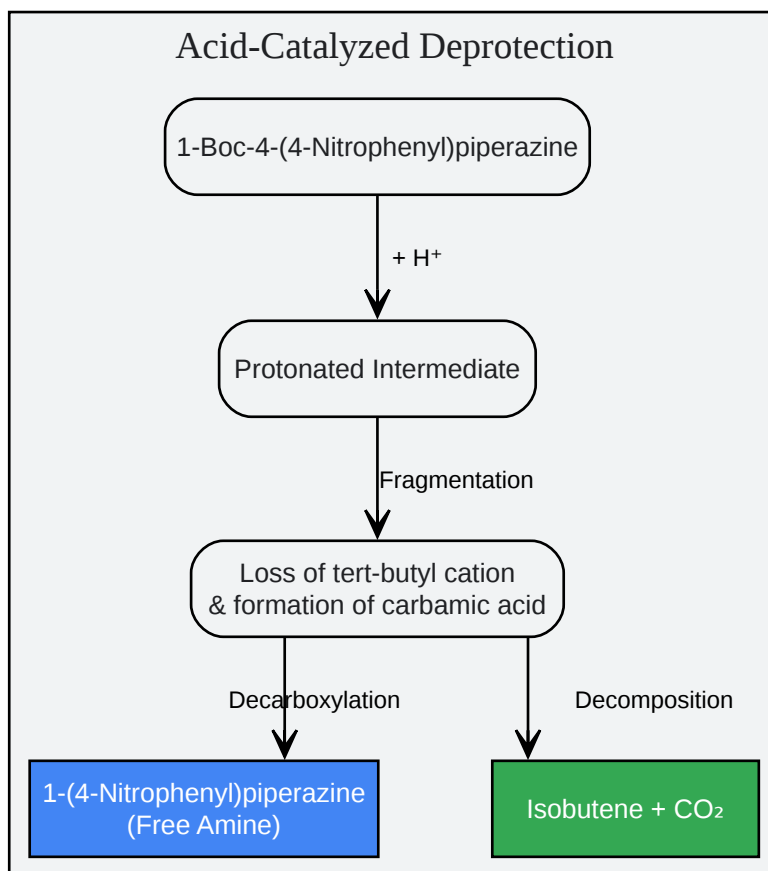
The stability of **1-Boc-4-(4-nitrophenyl)piperazine** is governed by the distinct chemical properties of its three primary functional components: the Boc-protected amine, the arylpiperazine linkage, and the nitroaromatic ring. A thorough understanding of its stability is essential for designing robust synthetic routes and for developing stability-indicating analytical methods.

Hydrolytic Stability: The Acid-Labile Boc Group

The tert-butyloxycarbonyl (Boc) group is the most reactive site on the molecule under hydrolytic conditions. Its stability is highly pH-dependent.

- **Alkaline and Neutral Conditions:** The Boc group is exceptionally stable under basic and neutral conditions. The steric hindrance of the tert-butyl group prevents the approach of nucleophiles like hydroxide ions, making base-catalyzed hydrolysis extremely slow.[3]
- **Acidic Conditions:** The Boc group is designed to be labile under acidic conditions. Deprotection occurs readily in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen,

followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene gas. This process ultimately yields the free piperazine amine and carbon dioxide.



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Caption: Acid-catalyzed deprotection workflow.

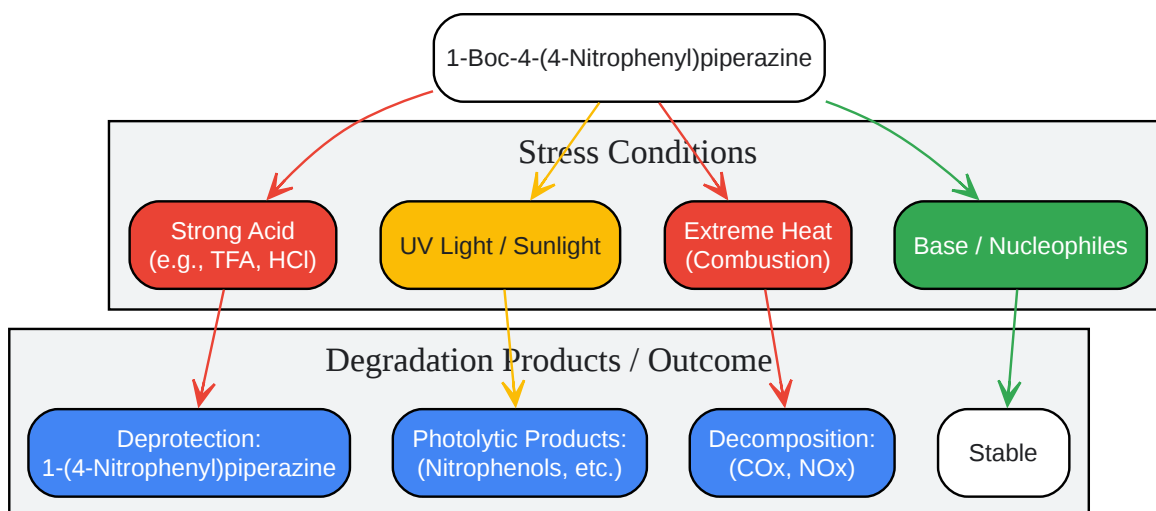
Oxidative and Photolytic Stability

- Oxidative Stability:** The molecule is generally stable to common oxidizing agents. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it resistant to oxidative degradation. While the piperazine ring can be susceptible to oxidation, the presence of the Boc group offers some protection. However, harsh oxidative conditions should be avoided.
- Photostability:** Nitroaromatic compounds are known to be susceptible to photolysis. Exposure to UV light, including direct sunlight, can promote the degradation of the molecule,

potentially leading to the formation of nitrophenols and other byproducts. Therefore, the compound should be protected from light during storage and handling.

Thermal Stability

1-Boc-4-(4-nitrophenyl)piperazine is thermally stable under typical laboratory conditions (e.g., heating up to 80-100 °C for short periods). However, the Boc group can be cleaved at very high temperatures (thermolysis), although this typically requires temperatures well above 150 °C. At combustion temperatures, the molecule will decompose to produce hazardous oxides of carbon (CO, CO₂) and nitrogen (NO_x).



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Caption: Summary of stability under stress.

Recommended Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity and purity of **1-Boc-4-(4-nitrophenyl)piperazine**.

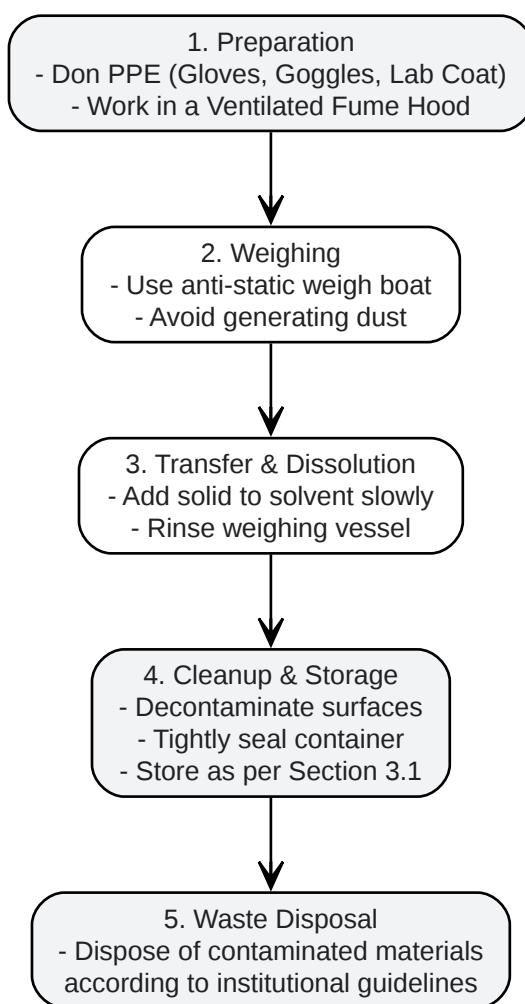
Storage Conditions

To ensure long-term stability, the following storage conditions are recommended:

- **Temperature:** Store in a cool environment. Refrigeration at 2-8 °C is ideal for long-term storage.
- **Atmosphere:** Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container to prevent moisture ingress.
- **Light:** Keep the container in a dark place or use an amber vial to protect the compound from light-induced degradation.
- **Location:** Store in a dry, well-ventilated area away from incompatible materials, particularly strong acids and oxidizing agents.

Safe Handling Workflow

Due to its potential as an irritant, appropriate personal protective equipment (PPE) and engineering controls must be used.



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Caption: Safe handling workflow diagram.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method, which can reliably separate the intact drug intermediate from its potential degradation products. This protocol outlines the steps to intentionally degrade **1-Boc-4-(4-nitrophenyl)piperazine** under various stress conditions as mandated by ICH guidelines.

Objective: To generate potential degradation products of **1-Boc-4-(4-nitrophenyl)piperazine** and to assess its intrinsic stability.

Materials:

- **1-Boc-4-(4-nitrophenyl)piperazine**
- Solvent: Acetonitrile/Water (50:50 v/v)
- Acid: 1N Hydrochloric Acid (HCl)
- Base: 1N Sodium Hydroxide (NaOH)
- Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
- HPLC-grade solvents (Acetonitrile, Water, Methanol)
- pH meter, heating block/oven, photostability chamber, HPLC system.

Methodology

Step 1: Preparation of Stock Solution Prepare a stock solution of **1-Boc-4-(4-nitrophenyl)piperazine** at a concentration of 1 mg/mL in an Acetonitrile/Water (50:50) mixture.

Step 2: Application of Stress Conditions For each condition, treat 5 mL of the stock solution as described. A control sample (unstressed stock solution) should be kept at 2-8 °C in the dark.

- Acid Hydrolysis:
 - Add 5 mL of 1N HCl to the stock solution.
 - Heat at 60 °C for 24 hours.
 - Cool to room temperature and neutralize with 1N NaOH.
 - Dilute to a final concentration of 100 µg/mL for analysis.
- Base Hydrolysis:
 - Add 5 mL of 1N NaOH to the stock solution.
 - Keep at room temperature for 48 hours.
 - Cool and neutralize with 1N HCl.

- Dilute to a final concentration of 100 µg/mL for analysis.
- Oxidative Degradation:
 - Add 5 mL of 3% H₂O₂ to the stock solution.
 - Keep at room temperature for 24 hours, protected from light.
 - Dilute to a final concentration of 100 µg/mL for analysis.
- Thermal Degradation:
 - Place the stock solution in an oven at 80 °C for 72 hours.
 - Cool to room temperature.
 - Dilute to a final concentration of 100 µg/mL for analysis.
- Photolytic Degradation:
 - Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
 - A parallel control sample should be wrapped in aluminum foil.
 - Dilute to a final concentration of 100 µg/mL for analysis.

Step 3: HPLC Analysis Analyze all samples (stressed and control) using a suitable reverse-phase HPLC method. The goal is to achieve baseline separation between the parent peak and any new peaks (degradants).

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm and 280 nm.
- Injection Volume: 10 µL

Step 4: Data Interpretation Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation. The primary degradation pathway is expected under acidic conditions (de-Boc protection). The specificity of the method is confirmed if all degradant peaks are well-resolved from the main peak.

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- To cite this document: BenchChem. [1-Boc-4-(4-Nitrophenyl)piperazine physical appearance and stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064658#1-boc-4-4-nitrophenyl-piperazine-physical-appearance-and-stability]

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